molecular formula C13H17ClN2O B13465308 4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride CAS No. 553631-45-1

4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride

Cat. No.: B13465308
CAS No.: 553631-45-1
M. Wt: 252.74 g/mol
InChI Key: LLCUQWGKJRLHCY-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C12H18ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxyphenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to a cyanation reaction using a cyanide source like sodium cyanide to introduce the carbonitrile group. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The carbonitrile group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)piperidine hydrochloride
  • 4-(4-Fluorophenyl)piperidine hydrochloride
  • 4-(4-Phenylbutyl)piperidine hydrochloride
  • 4-(4-Phenoxybenzyl)piperidine hydrochloride

Uniqueness

4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions with biological targets .

Properties

CAS No.

553631-45-1

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

4-(4-methoxyphenyl)piperidine-4-carbonitrile;hydrochloride

InChI

InChI=1S/C13H16N2O.ClH/c1-16-12-4-2-11(3-5-12)13(10-14)6-8-15-9-7-13;/h2-5,15H,6-9H2,1H3;1H

InChI Key

LLCUQWGKJRLHCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCNCC2)C#N.Cl

Origin of Product

United States

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